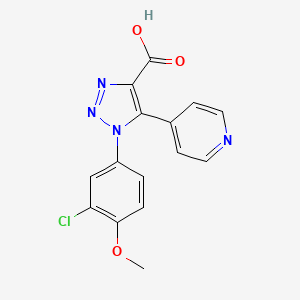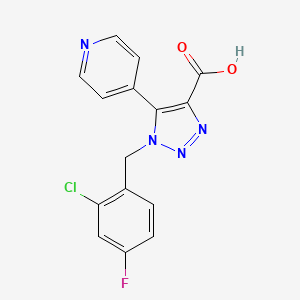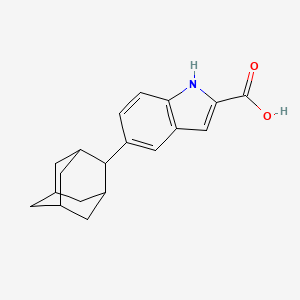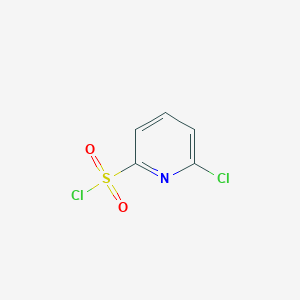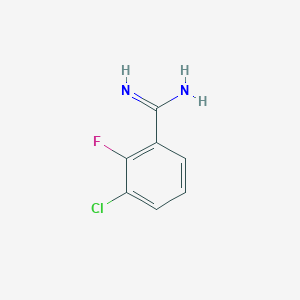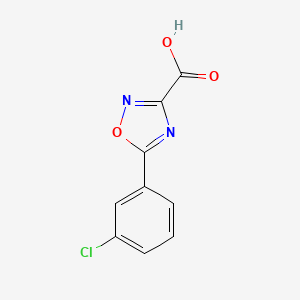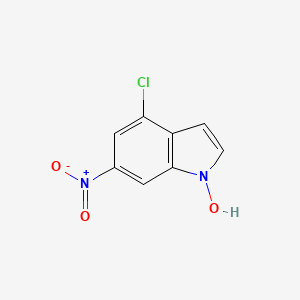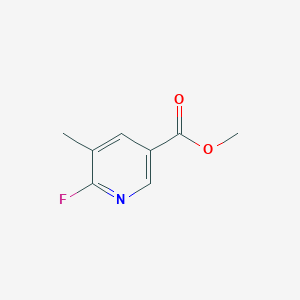![molecular formula C10H10ClN3S B1487779 4-(chloromethyl)-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole CAS No. 1249351-51-6](/img/structure/B1487779.png)
4-(chloromethyl)-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole, also known as 4-CMMS, is a novel triazole compound that has been gaining attention in the scientific community due to its potential applications in various fields. 4-CMMS is a heterocyclic compound with a five-membered ring containing three nitrogen atoms and two carbon atoms. It is a synthetic compound that has been developed as a result of the desire to find new and more efficient ways of synthesizing triazoles.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Synthesis Techniques: The synthesis of related triazole compounds often involves various routes, including reactions with chloromethyl methyl ether, benzyl chloride, and other agents. For example, 4,5-dibromo-1H-1,2,3-triazole has been synthesized and reacted with different chloromethyl compounds, leading to products substituted at specific nitrogen atoms (Iddon & Nicholas, 1996).
- Chemical Reactions: Some triazoles have been used in reactions to create a variety of derivatives, such as sulfones and sulfonamides, which indicates the potential versatility of triazole compounds in chemical synthesis (Meshcheryakov & Shainyan, 2004).
Crystal Structure and Tautomerism
- Crystal Structure Analysis: The crystal structure of related triazoles, such as 3(5)-butylsulfanyl-5(3)-methyl-1H-1,2,4-triazole, has been studied, revealing insights into tautomerism and the positioning of substituents in the crystal form (Buzykin et al., 2006).
- Tautomer Preferences: Research has shown a preference for certain tautomers in triazoles, which is significant for understanding their chemical behavior and potential applications (Buzykin et al., 2008).
Biological and Pharmacological Activities
- Cytotoxic and Antimicrobial Activities: Some triazole derivatives have demonstrated promising cytotoxic, antibacterial, and antifungal activities. This suggests potential applications in pharmaceuticals and drug development (Sumangala et al., 2012).
Interactions and Physicochemical Properties
- Molecular Interactions: Studies on triazoles have explored their intermolecular interactions, such as lp⋯π interactions, which are crucial for understanding their behavior in various chemical and biological systems (Shukla et al., 2014).
- Physicochemical Analysis: The physicochemical properties, such as thermal stability and density of triazolyl-functionalized compounds, have been characterized, offering insights into their potential applications in materials science (Wang et al., 2007).
Eigenschaften
IUPAC Name |
4-(chloromethyl)-1-(3-methylsulfanylphenyl)triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3S/c1-15-10-4-2-3-9(5-10)14-7-8(6-11)12-13-14/h2-5,7H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKHWCODSHSXFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C=C(N=N2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




